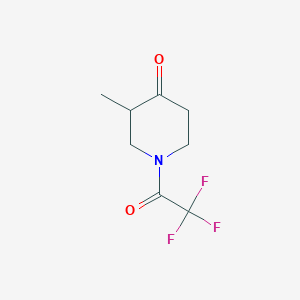
Ethyl 2-(4-chlorophenyl)acrylate
概要
説明
Ethyl 2-(4-chlorophenyl)acrylate is an organic compound with the molecular formula C11H11ClO2 It is a derivative of benzeneacetic acid, where the hydrogen atom at the alpha position is replaced by a methylene group, and the carboxylic acid group is esterified with ethanol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-chlorophenyl)acrylate can be achieved through several methods. One common approach involves the reaction of 4-chlorophenylboronic acid with ethyl propiolate in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere using the Schlenk technique. The reaction mixture is stirred at 90°C for 12 hours in o-xylene, followed by extraction with ethyl acetate and purification by flash column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
Ethyl 2-(4-chlorophenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the methylene group to a methyl group.
Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-chlorobenzeneacetic acid or 4-chlorobenzyl alcohol.
Reduction: Formation of 4-chlorobenzeneethanol or 4-chlorobenzenepropane.
Substitution: Formation of various substituted benzeneacetic acid derivatives.
科学的研究の応用
Ethyl 2-(4-chlorophenyl)acrylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 2-(4-chlorophenyl)acrylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The methylene group at the alpha position may play a crucial role in its reactivity and binding affinity. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
類似化合物との比較
Similar Compounds
- Benzeneacetic acid, 4-chloro-alpha-methyl-, ethyl ester
- Benzeneacetic acid, 4-chloro-alpha-methylene-, methyl ester
- Benzeneacetic acid, 4-chloro-alpha-methylene-, propyl ester
Uniqueness
Ethyl 2-(4-chlorophenyl)acrylate is unique due to the presence of the methylene group at the alpha position, which imparts distinct reactivity and binding properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.
特性
CAS番号 |
101492-44-8 |
|---|---|
分子式 |
C11H11ClO2 |
分子量 |
210.65 g/mol |
IUPAC名 |
ethyl 2-(4-chlorophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H11ClO2/c1-3-14-11(13)8(2)9-4-6-10(12)7-5-9/h4-7H,2-3H2,1H3 |
InChIキー |
LPWDPZHTBYYJTG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=C)C1=CC=C(C=C1)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![10-Bromo-9-fluoro-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine](/img/structure/B8775036.png)









